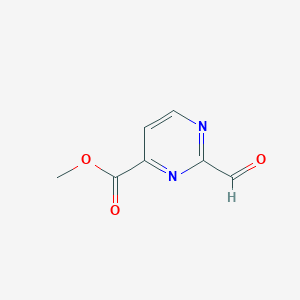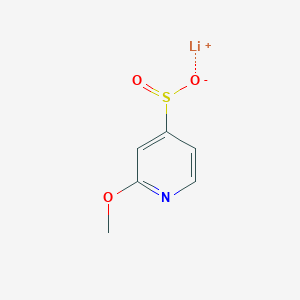![molecular formula C7H9NO3S B2395152 [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 2091750-70-6](/img/structure/B2395152.png)
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol is an organic compound that features a unique combination of a dioxolane ring and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of a thiazole derivative with a dioxolane derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the thiazole ring to the dioxolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a thiazole-dioxolane derivative with a reduced functional group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced thiazole-dioxolane derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of microbial growth, disruption of cellular processes, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol
- [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]ethanol
- [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]propane
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications where precise control over chemical properties is required.
Propiedades
IUPAC Name |
[2-(1,3-dioxolan-2-yl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-3-5-4-12-6(8-5)7-10-1-2-11-7/h4,7,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDCMDPDYLGKSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC(=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)



![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)





![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)



